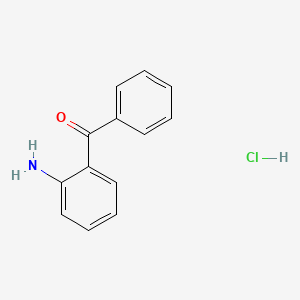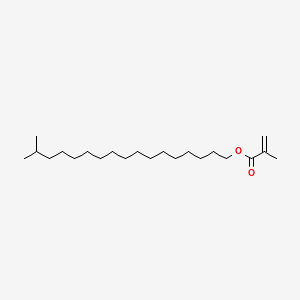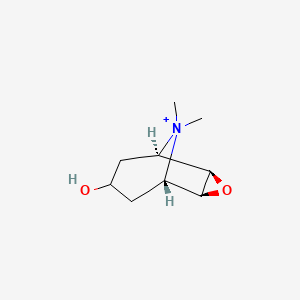
Methscopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methscopine, also known as N-methylscopine, is a chemical compound with the molecular formula C9H16NO2. It is a derivative of scopine, a tropane alkaloid. This compound is known for its pharmacological properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methscopine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Methscopine is structurally similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Unlike this compound, atropine is primarily used as an anticholinergic agent in medicine.
Scopolamine: Scopolamine is known for its use in treating motion sickness, whereas this compound is more commonly used in research settings.
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
- Cocaine (another tropane alkaloid with stimulant properties)
This compound’s unique pharmacological profile makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
79027-55-7 |
|---|---|
Molekularformel |
C9H16NO2+ |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+ |
InChI-Schlüssel |
IHDIVGVZYGVCEG-UOYLCJFLSA-N |
Isomerische SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




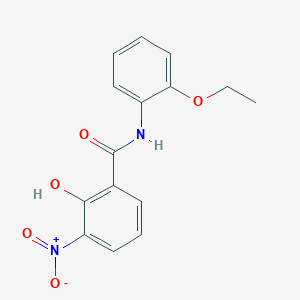
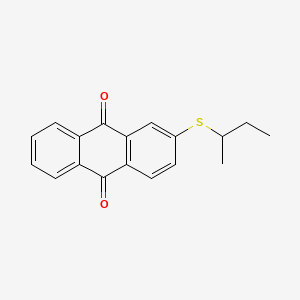
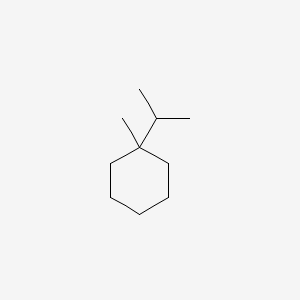
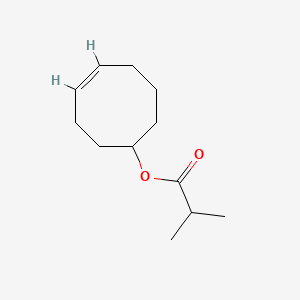
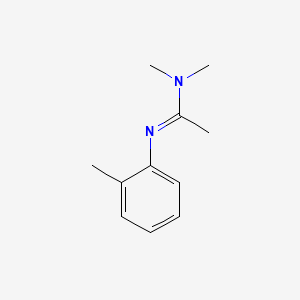
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)



